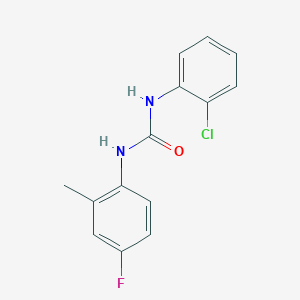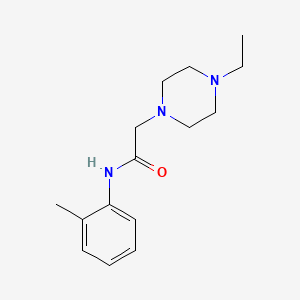![molecular formula C17H14ClN3O4S B5371549 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5371549.png)
3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide is a chemical compound that is widely used in scientific research. It is a type of acrylamide derivative that has been synthesized using various methods. This compound has been found to have potential applications in the fields of medicine, agriculture, and environmental science. In
Applications De Recherche Scientifique
The compound 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide has been widely used in scientific research. It has been found to have potential applications in the fields of medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential as an anticancer agent. It has been found to exhibit cytotoxicity against various cancer cell lines. In agriculture, this compound has been studied for its potential as a herbicide. It has been found to exhibit herbicidal activity against various weed species. In environmental science, this compound has been studied for its potential as a pollutant. It has been found to be toxic to aquatic organisms.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide is not fully understood. However, it has been suggested that this compound may exert its cytotoxic and herbicidal effects by inhibiting certain enzymes or proteins. It has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of photosystem II, which is a protein involved in photosynthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells and disrupt the photosynthetic process in plants. In vivo studies have shown that this compound can cause liver and kidney damage in rats and is toxic to aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide in lab experiments include its potential as an anticancer agent and herbicide. However, the limitations of using this compound include its toxic effects on living organisms and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of the potential of this compound as an anticancer agent and herbicide.
4. Investigation of the toxic effects of this compound on living organisms and the environment.
5. Development of new derivatives of this compound with improved properties.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide has been achieved using various methods. One of the most common methods involves the reaction of 4-chloroaniline with 2-methoxy-4-nitrobenzoyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with acryloyl chloride to yield the final product. Other methods involve the use of different starting materials and reagents.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-25-15-10-13(21(23)24)7-8-14(15)19-17(26)20-16(22)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H2,19,20,22,26)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKQOYGHRLUDN-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)


![N-[3-(4-morpholinyl)propyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5371496.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(2-methyl-1H-imidazol-1-yl)propyl]morpholine](/img/structure/B5371514.png)
![3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5371517.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)

![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)

![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)
![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)